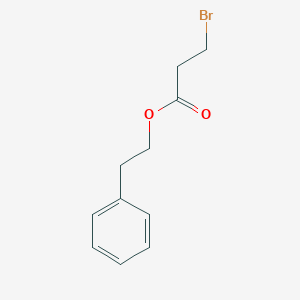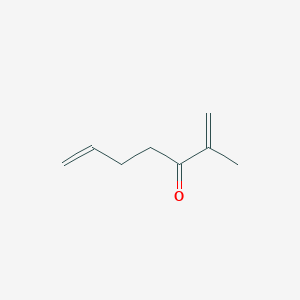![molecular formula C15H19ClO3 B14553427 [8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol CAS No. 61749-09-5](/img/structure/B14553427.png)
[8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol: is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and a decane ring, with a chlorophenyl group attached to the spiro center. The presence of the chlorophenyl group imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a condensation reaction between a suitable dioxane derivative and a decane derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The final step involves the hydroxylation of the spirocyclic intermediate to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of phenyl-substituted spirocyclic compounds.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
[8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol involves its interaction with specific molecular targets. The chlorophenyl group may interact with enzyme active sites or receptor binding pockets, leading to modulation of biological pathways. The spirocyclic structure provides rigidity and specificity to the compound, enhancing its binding affinity and selectivity.
Comparison with Similar Compounds
[8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol: can be compared with similar spirocyclic compounds such as:
1,4-Dioxaspiro[4.5]decan-8-one: Lacks the chlorophenyl group, resulting in different chemical and biological properties.
8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl]methanol: Similar structure but without the chlorine atom, leading to variations in reactivity and biological activity.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological effects.
Properties
CAS No. |
61749-09-5 |
|---|---|
Molecular Formula |
C15H19ClO3 |
Molecular Weight |
282.76 g/mol |
IUPAC Name |
[8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol |
InChI |
InChI=1S/C15H19ClO3/c16-13-3-1-12(2-4-13)14(11-17)5-7-15(8-6-14)18-9-10-19-15/h1-4,17H,5-11H2 |
InChI Key |
SMGSVWIVBYWPIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CO)C3=CC=C(C=C3)Cl)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,9-Dimethyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14553353.png)

![methyl 4-[(2S,5R)-5-decyloxolan-2-yl]butanoate](/img/structure/B14553362.png)
![5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B14553363.png)
![2-[(3-Nitropyridin-4-yl)amino]ethan-1-ol](/img/structure/B14553364.png)

![(9R,9aR)-2,9-dimethyl-1,4-diphenyl-9,9a-dihydrobenzo[f]arsindole](/img/structure/B14553387.png)

![Ethyl 2-[(2-carbamoylphenyl)sulfanyl]benzoate](/img/structure/B14553399.png)



![N-[3-Amino-4-(2-chlorophenyl)-2-hydroxybutanoyl]-L-leucine](/img/structure/B14553426.png)
